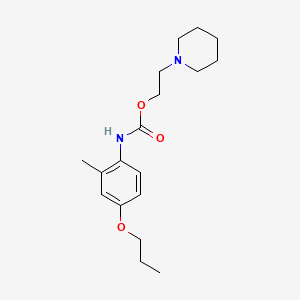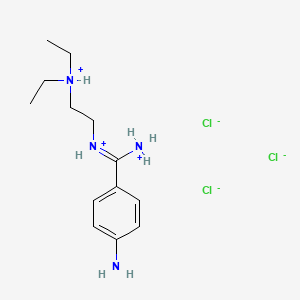
Dibutyl-cis-3-octenyloxyaluminum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Dibutyl(oct-3-en-1-olato)aluminum is an organoaluminum compound characterized by the presence of an oct-3-en-1-olato ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Dibutyl(oct-3-en-1-olato)aluminum typically involves the reaction of dibutylaluminum hydride with oct-3-en-1-ol. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include moderate temperatures and the use of a solvent like toluene or hexane.
Industrial Production Methods: On an industrial scale, the production of (Z)-Dibutyl(oct-3-en-1-olato)aluminum may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: (Z)-Dibutyl(oct-3-en-1-olato)aluminum can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can act as a reducing agent in certain reactions, facilitating the reduction of other compounds.
Substitution: The oct-3-en-1-olato ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Ligand exchange reactions can be carried out using various nucleophiles or electrophiles.
Major Products Formed:
Oxidation: Aluminum oxides and other oxidized species.
Reduction: Reduced forms of the target compounds.
Substitution: New organoaluminum compounds with different ligands.
Applications De Recherche Scientifique
(Z)-Dibutyl(oct-3-en-1-olato)aluminum has several scientific research applications, including:
Catalysis: It can be used as a catalyst or catalyst precursor in various organic transformations, such as polymerization and hydrogenation reactions.
Materials Science: The compound is used in the synthesis of advanced materials, including metal-organic frameworks and nanomaterials.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a reagent in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organoaluminum compounds.
Mécanisme D'action
The mechanism by which (Z)-Dibutyl(oct-3-en-1-olato)aluminum exerts its effects involves the coordination of the aluminum center with various substrates. The oct-3-en-1-olato ligand can facilitate the activation of substrates through coordination or electron transfer processes. Molecular targets include organic molecules with functional groups that can interact with the aluminum center, leading to catalytic or stoichiometric transformations.
Comparaison Avec Des Composés Similaires
Dibutylaluminum hydride: A related compound used as a reducing agent.
Triethylaluminum: Another organoaluminum compound with different ligands.
Diisobutylaluminum hydride: Similar in structure but with different alkyl groups.
Uniqueness: (Z)-Dibutyl(oct-3-en-1-olato)aluminum is unique due to the presence of the oct-3-en-1-olato ligand, which imparts specific reactivity and selectivity in chemical reactions. This makes it particularly valuable in applications where precise control over reaction outcomes is required.
Propriétés
Numéro CAS |
68892-20-6 |
|---|---|
Formule moléculaire |
C16H33AlO |
Poids moléculaire |
268.41 g/mol |
Nom IUPAC |
dibutyl-[(Z)-oct-3-enoxy]alumane |
InChI |
InChI=1S/C8H15O.2C4H9.Al/c1-2-3-4-5-6-7-8-9;2*1-3-4-2;/h5-6H,2-4,7-8H2,1H3;2*1,3-4H2,2H3;/q-1;;;+1/b6-5-;;; |
Clé InChI |
KXNLGIZQFVRAQK-WTUPQPTJSA-N |
SMILES isomérique |
CCCC/C=C\CCO[Al](CCCC)CCCC |
SMILES canonique |
CCCCC=CCCO[Al](CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-3-piperidinyl)-(9ci)](/img/structure/B13764342.png)
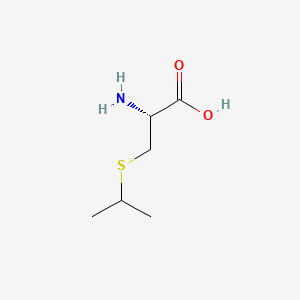


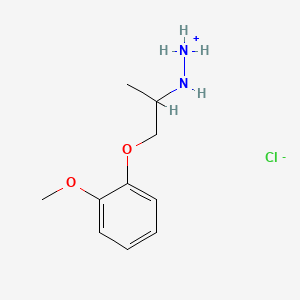
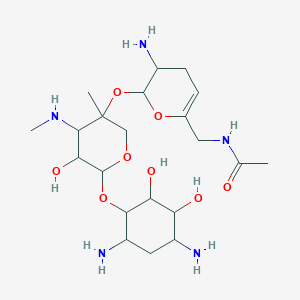
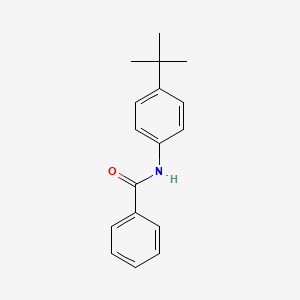
![3-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B13764379.png)

![Cyclohexene, 4-[3-(1-ethoxyethoxy)-1-methylenepropyl]-1-methyl-](/img/structure/B13764395.png)
![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-ethyl-](/img/structure/B13764397.png)

